

In-Depth Technical Guide: SLU-10482, a Potent Antiparasitic Agent

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

SLU-10482 is a novel, orally active antiparasitic agent demonstrating significant potency against Cryptosporidium parvum, the protozoan parasite responsible for cryptosporidiosis. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **SLU-10482**. Detailed experimental protocols for key in vitro and in vivo studies are presented, along with a summary of its known mechanism of action and relevant signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development of new therapies for parasitic diseases.

Chemical Structure and Properties

SLU-10482 is a complex heterocyclic molecule with the systematic IUPAC name 2-[4-fluoro-3-(trifluoromethyl)phenyl]-1-[4-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1-piperazinyl]-ethanone.[1][2] Its chemical structure is characterized by a central piperazine ring linking a trifluoromethyl-substituted phenylacetamide moiety to a triazolopyridazine core.

Table 1: Chemical and Physical Properties of **SLU-10482**



Property	Value	Reference
IUPAC Name	2-[4-fluoro-3- (trifluoromethyl)phenyl]-1-[4- (1,2,4-triazolo[4,3-b]pyridazin- 6-yl)-1-piperazinyl]-ethanone	[1][2]
CAS Number	2755451-45-5	[1][2][3]
Molecular Formula	C18H16F4N6O	[1][2][3]
Molecular Weight	408.35 g/mol	[3]
SMILES	FC(F) (F)C1=C(F)C=CC(CC(N2CCN(C3=NN4C(C=C3)=NN=C4)CC 2)=O)=C1	[1][2]
Appearance	Solid	[1][4]
Purity	>98%	[1][4]
Solubility	Soluble in DMSO, Ethanol, and Methanol	[1][5]
Storage	Store at -20°C	[4][5]

Biological Activity and Efficacy

SLU-10482 has demonstrated potent and selective activity against Cryptosporidium parvum in both in vitro and in vivo models.

In Vitro Activity

SLU-10482 effectively inhibits the growth of C. parvum in cell-based assays.

Table 2: In Vitro Activity of **SLU-10482** against Cryptosporidium parvum



Assay	Cell Line	Value	Reference
IC50	-	0.0687 μΜ	[3]
EC50	HCT-8 cells	0.07 μΜ	[1]
AC50 (in infected mice)	-	0.0686 μΜ	[3]

In Vivo Efficacy

Oral administration of **SLU-10482** has been shown to be effective in a mouse model of C. parvum infection.

Table 3: In Vivo Efficacy of SLU-10482

Animal Model	Dosing Regimen	Effect	Reference
Mouse model of C. parvum infection	5 and 15 mg/kg, twice daily	Decreases the number of fecal oocysts	[1][5]

Off-Target Activity

SLU-10482 has been evaluated for its potential to interact with the human ether-a-go-go-related gene (hERG) channel, a common off-target that can lead to cardiotoxicity.

Table 4: hERG Binding Affinity

Target	Kd	Reference
hERG	43 μΜ	[1][5]

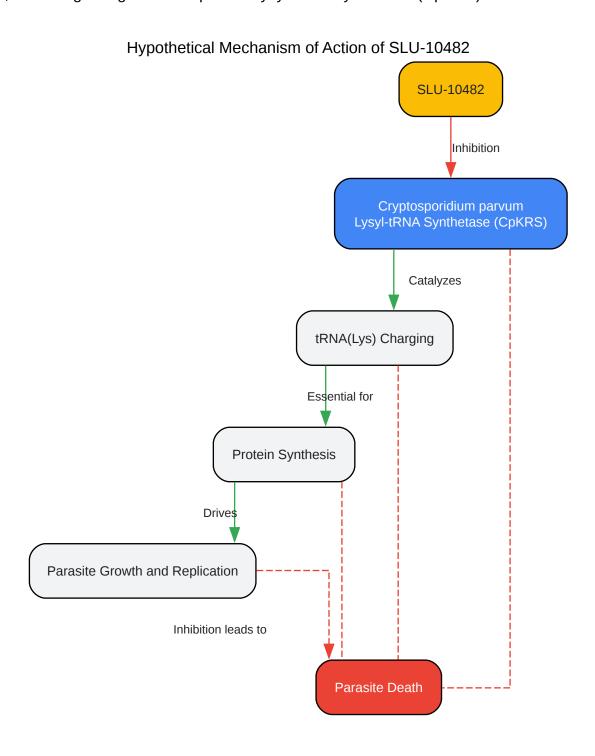
Mechanism of Action and Signaling Pathways

While the precise molecular target of **SLU-10482** in Cryptosporidium parvum has not been definitively elucidated in the available literature, its structural class and the known targets of other anti-cryptosporidial compounds suggest a potential mechanism of action. Several studies



have pointed to aminoacyl-tRNA synthetases, particularly lysyl-tRNA synthetase (KRS), as a promising drug target in apicomplexan parasites like Plasmodium and Cryptosporidium. Inhibition of these essential enzymes disrupts protein synthesis, leading to parasite death.

Below is a hypothetical signaling pathway illustrating the potential mechanism of action of **SLU-10482**, assuming it targets the C. parvum lysyl-tRNA synthetase (CpKRS).





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Caption: Hypothetical inhibition of C. parvum protein synthesis by **SLU-10482**.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the evaluation of **SLU-10482**.

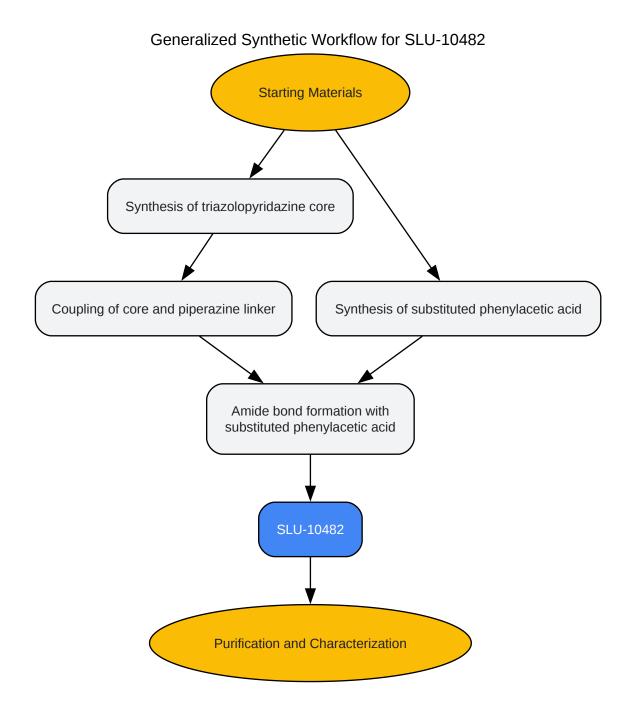
In Vitro C. parvum Growth Inhibition Assay

This protocol describes the methodology used to determine the half-maximal effective concentration (EC50) of **SLU-10482** against C. parvum in a human ileocecal adenocarcinoma cell line (HCT-8).



In Vitro C. parvum Growth Inhibition Assay Workflow Start Plate HCT-8 cells in 96-well plates Infect cells with C. parvum oocysts Add serial dilutions of SLU-10482 Incubate for 48 hours Fix and stain cells with fluorescent antibodies and DAPI Image plates with high-content imager and quantify parasites Calculate EC50 values End





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References

- 1. Structure-Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines against Cryptosporidium Reveals Remarkable Role of Fluorine PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and tissue distribution of LN002, a new compound alternative oxidase inhibitor against Cryptosporidium in rats PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine PMC [pmc.ncbi.nlm.nih.gov]
- 4. Over-expression and localization of a host protein on the membrane of Cryptosporidium parvum infected epithelial cells PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mode of action studies confirm on-target engagement of lysyl-tRNA synthetase inhibitor and lead to new selection marker for Cryptosporidium - PMC [pmc.ncbi.nlm.nih.gov]
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